molecular formula C24H24ClN3O4S B2733469 N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-89-8

N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2733469
CAS No.: 899961-89-8
M. Wt: 485.98
InChI Key: MOEPIQPCCIFALZ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a dihydropyrimidin-4-one ring. The molecule is substituted at position 3 with a 3-(propan-2-yloxy)propyl group, which introduces an ether-containing alkyl chain, and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2-chlorophenyl group. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (due to the chloro and ether substituents) and hydrogen-bonding capacity via the acetamide and pyrimidinone functionalities.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-15(2)31-13-7-12-28-23(30)22-21(16-8-3-6-11-19(16)32-22)27-24(28)33-14-20(29)26-18-10-5-4-9-17(18)25/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPIQPCCIFALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

Compound Structure and Properties

The molecular formula of N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C24H24ClN3O4S, with a molecular weight of 486.0 g/mol. The compound features a unique arrangement of functional groups that may contribute to its biological activity, including a chlorophenyl group, a sulfanyl linkage, and a pyrimidine-benzofuro moiety.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activities. For instance, derivatives of benzofuro and pyrimidine structures have been studied for their efficacy against various pathogens. Preliminary studies suggest that N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could possess antibacterial properties due to its structural characteristics.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on similar compounds have shown varying levels of cytotoxicity against human cell lines. For example, some derivatives demonstrated low toxicity levels in HEK-293 cells while maintaining antimicrobial efficacy. Future studies on N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide should include comprehensive cytotoxicity evaluations.

Synthesis and Evaluation

A study focused on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. The design and synthesis of substituted derivatives have shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that structural analogs of N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could also yield potent anti-tubercular agents.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound and potential biological targets. These studies can provide insights into the binding affinities and mechanisms of action that could explain the observed biological activities. For instance, docking analyses with similar compounds have indicated favorable interactions with bacterial enzymes critical for survival.

Summary Table of Biological Activities

Activity Findings
AntimicrobialPotential activity against various pathogens
CytotoxicityLow toxicity observed in preliminary studies
Anti-tubercularRelated compounds show significant activity
Molecular DockingFavorable interactions predicted with bacterial targets

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Thienopyrimidinone

  • Thienopyrimidinone Analogs: Compounds like N-(2-methylphenyl)-2-{[3-allyl-5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () replace the benzofuran with a thiophene ring. Thiophene’s lower electron density and smaller size may reduce steric hindrance but diminish stacking interactions compared to benzofuran .

Pyrimidine Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () utilizes a simpler pyrimidine core. The absence of fused rings limits rigidity but increases synthetic accessibility.

Substituent Variations

Position 3 Substituents

  • Target Compound : The 3-(propan-2-yloxy)propyl group introduces a flexible ether chain, balancing hydrophobicity and polarity. This contrasts with N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (), where a rigid 3-methoxyphenyl group provides stronger electron-donating effects but reduced conformational flexibility .

Acetamide Side Chain

  • Target Compound : The 2-chlorophenyl group on the acetamide is electron-withdrawing, which may polarize the amide bond and influence binding affinity.
  • Pyridine-Containing Analogs : N-(4-methylpyridin-2-yl)acetamide () replaces chloro with a methylpyridine group, introducing basicity and hydrogen-bond acceptor sites .
  • Methylphenyl Derivatives: N-(2-methylphenyl)-2-{[3-allyl-thienopyrimidin-2-yl]sulfanyl}acetamide () substitutes chloro with a nonpolar methyl group, reducing polarity and altering pharmacokinetic profiles .

Sulfanyl Linkage and Functionalization

  • Target Compound: The sulfanyl group bridges the acetamide and benzofuropyrimidinone core, enabling disulfide-like redox sensitivity or metal coordination.
  • Comparison with Cyanoacetanilides: describes coupling reactions forming hydrazinylidene-cyanoacetamides (e.g., 13a–e), where sulfanyl is absent.

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